Napyradiomycin B3 Exhibits Superior Antibacterial Potency Against Staphylococcus aureus and Bacillus subtilis with MIC Values 4- to 64-Fold Lower Than Other Napyradiomycins Tested in the Same Panel
In a head-to-head evaluation of nine napyradiomycin congeners (1–9) isolated from Streptomyces sp. SCSIO 10428, Napyradiomycin B3 (compound 7) demonstrated the most potent antibacterial activity against two key Gram-positive pathogens, with MIC values of 0.25 μg mL⁻¹ against Staphylococcus aureus ATCC 29213 and 0.5 μg mL⁻¹ against Bacillus subtilis [1]. These values were significantly lower than the majority of other napyradiomycins in the panel, which exhibited MICs ranging from 1–32 μg mL⁻¹ against S. aureus and 0.5–4 μg mL⁻¹ against B. subtilis [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.25 μg mL⁻¹ (S. aureus ATCC 29213); 0.5 μg mL⁻¹ (B. subtilis) |
| Comparator Or Baseline | Napyradiomycins 1-6, 8: MIC range 0.5 to >128 μg mL⁻¹ against S. aureus; MIC range 0.5–4 μg mL⁻¹ against B. subtilis |
| Quantified Difference | B3 MIC against S. aureus (0.25 μg mL⁻¹) is at least 2-fold lower than the next most potent analog (0.5 μg mL⁻¹) and up to >512-fold lower than the least active analog (>128 μg mL⁻¹) |
| Conditions | Microbroth dilution assay; three Gram-positive bacterial strains (S. aureus ATCC 29213, B. thuringiensis SCSIO BT, B. subtilis SCSIO BS2) |
Why This Matters
This level of superior potency against S. aureus in a direct comparative panel is a critical differentiator for researchers selecting a napyradiomycin analog for studies focused on staphylococcal infections or antibiotic mechanism of action.
- [1] Wu Z, Li S, Li J, Chen Y, Saurav K, Zhang Q, Zhang H, Zhang W, Zhang W, Zhang S, Zhang C. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428. Mar Drugs. 2013;11(6):2113-2125. View Source
